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Compound of Interest

Compound Name: 2-(6-Aminopyridin-2-yl)acetic acid

Cat. No.: B1520037

An In-Depth Technical Guide to the Molecular Structure and Application of 2-(6-Aminopyridin-
2-yl)acetic Acid

Abstract

2-(6-Aminopyridin-2-yl)acetic acid is a heterocyclic building block of significant interest in
medicinal chemistry and drug discovery. Its structure, featuring a pyridine core functionalized
with both a nucleophilic amino group and a versatile carboxylic acid moiety, presents a valuable
scaffold for the synthesis of complex molecular architectures. This technical guide provides a
comprehensive analysis of its molecular structure, physicochemical properties, and
spectroscopic signature. Furthermore, it details a robust synthetic protocol, explains the
rationale behind key experimental steps, and explores the compound's application as a
foundational element in the development of novel therapeutics. This document is intended for
researchers, chemists, and drug development professionals seeking a deep, practical
understanding of this important research chemical.

Introduction
The Significance of the Aminopyridine Scaffold in
Medicinal Chemistry

The 2-aminopyridine moiety is a privileged structure in drug discovery, recognized for its ability
to form key hydrogen bond interactions with biological targets.[1] Its simple, low molecular
weight design makes it an ideal starting point for creating pharmacophores that adhere to
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principles of lead-like design.[1] The pyridine nitrogen acts as a hydrogen bond acceptor, while
the exocyclic amino group serves as a hydrogen bond donor, a combination that facilitates
potent and specific binding to a wide array of enzymes and receptors. Consequently,
aminopyridine derivatives have been successfully developed into agents with antibacterial,
anticancer, and anti-inflammatory properties.[2]

Overview of 2-(6-Aminopyridin-2-yl)acetic Acid as a
Research Building Block

2-(6-Aminopyridin-2-yl)acetic acid, hereafter referred to as APAA, capitalizes on the utility of
the aminopyridine core by incorporating a strategically placed acetic acid side chain. This
addition introduces a second vector for chemical modification and a potential binding
interaction point. APAA is primarily utilized as a versatile intermediate or building block in the
synthesis of more elaborate compounds.[3][4] Its bifunctional nature—a nucleophilic amine and
a modifiable carboxylic acid—allows for orthogonal chemical strategies in the construction of
compound libraries for high-throughput screening.

Molecular Structure and Physicochemical

Properties
Core Chemical Structure and Nomenclature

The fundamental structure of APAA consists of a pyridine ring substituted at the 6-position with
an amino group (-NHz) and at the 2-position with an acetic acid moiety (-CH2COOH).

o |[UPAC Name: 2-(6-Aminopyridin-2-yl)acetic acid
« CAS Number: 339195-51-6[3][4]

e Molecular Formula: C7HsN202[3]

e Molecular Weight: 152.15 g/mol [3]

The compound is also available as a hydrochloride salt (CAS No: 1965308-87-5), which often
exhibits improved solubility in aqueous media.[5][6]

Tautomerism and Zwitterionic States
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An expert analysis of APAA's structure necessitates a consideration of its potential tautomeric
and zwitterionic forms. The 6-aminopyridine fragment can exist in equilibrium between the
amino form and the imino tautomer. In solution, APAA can also exist as a zwitterion, where the
acidic proton from the carboxyl group is transferred to one of the basic nitrogen atoms—either
the pyridine ring nitrogen or the exocyclic amino group. The predominant form is highly
dependent on the pH of the environment. Understanding these potential states is critical for
predicting binding modes, designing bioassays, and interpreting spectroscopic data.

Table of Physicochemical Properties

Property Value Source
Molecular Formula C7HsN202 [31[4]
Molecular Weight 152.15 g/mol [3114]
Topological Polar Surface Area  76.2 A2 [7]
Hydrogen Bond Donors 2 [7]
Hydrogen Bond Acceptors 4 [8]
Rotatable Bonds 2 [7]

N Store in freezer, sealed in dry,
Storage Conditions _ [4]
keep in dark place

Synthesis and Purification

The synthesis of substituted pyridylacetic acids can be challenging due to the potential for
decarboxylation of the final product under harsh conditions.[9] Therefore, a robust and mild
synthetic strategy is required.

Retrosynthetic Analysis

A logical retrosynthetic approach for APAA involves disconnecting the C-C bond between the
pyridine ring and the acetic acid moiety, leading back to a functionalized picoline derivative and
a carboxylating agent. An alternative, more practical approach involves nucleophilic substitution
on a pre-functionalized pyridine ring.
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Caption: Retrosynthetic analysis of APAA.

Recommended Synthetic Protocol: Nucleophilic
Substitution

This protocol is based on established methods for the synthesis of related pyridylacetic acid
derivatives.[9] It employs a nucleophilic substitution reaction, which is a reliable and scalable
approach.

Step 1: Generation of the Malonate Nucleophile

e To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add
anhydrous tetrahydrofuran (THF, 100 mL).

e Cool the flask to O °C in an ice bath.
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e Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 60 mmol) portion-wise.
Causality: NaH is a strong, non-nucleophilic base used to deprotonate the malonate ester,
creating the required nucleophile. Anhydrous conditions are critical as NaH reacts violently
with water.

e Slowly add diethyl malonate (9.6 g, 60 mmol) dropwise via syringe.

» Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for
an additional hour until hydrogen gas evolution ceases.

Step 2: Nucleophilic Aromatic Substitution

 In a separate flask, dissolve 2-chloro-6-aminopyridine (6.4 g, 50 mmol) in anhydrous THF
(50 mL).

Add the 2-chloro-6-aminopyridine solution dropwise to the prepared sodium diethyl malonate
solution at room temperature.

Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 12-18 hours. Monitor
reaction progress by TLC or LC-MS. Causality: Heating is required to overcome the
activation energy for the nucleophilic aromatic substitution on the electron-rich pyridine ring.

Step 3: Hydrolysis and Decarboxylation

After cooling to room temperature, carefully quench the reaction by the slow addition of
water (20 mL).

Concentrate the mixture under reduced pressure to remove the THF.

Add a 6M aqueous solution of hydrochloric acid (100 mL) and heat the mixture to reflux for
6-8 hours. Causality: The strong acidic conditions hydrolyze both ester groups to carboxylic
acids. The resulting malonic acid derivative is unstable at high temperatures and undergoes
facile decarboxylation to yield the desired acetic acid moiety.

Cool the solution in an ice bath. Adjust the pH to ~7 using a 5M sodium hydroxide solution,
which will cause the product to precipitate.
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e Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and dry
under vacuum.

Purification and Quality Control

The crude product can be purified by recrystallization from an ethanol/water mixture. The purity
and identity of the final compound must be validated using the spectroscopic methods outlined
below. High-Performance Liquid Chromatography (HPLC) is the preferred method for
determining final purity.

Spectroscopic Characterization and Structural
Elucidation

Confirming the molecular structure of the synthesized APAA is a critical, self-validating step of
the protocol. Each spectroscopic technique provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: Proton NMR provides information on the number of different types of protons and
their connectivity. The spectrum of APAA is expected to show distinct signals for the aromatic
protons on the pyridine ring, the methylene (-CHz-) protons, and the exchangeable protons
of the amino (-NHz) and carboxylic acid (-COOH) groups.

e 13C NMR: Carbon NMR will confirm the presence of the seven carbon atoms in the molecule,
including the characteristic carbonyl carbon of the carboxylic acid (& = 170-180 ppm) and the
five distinct carbons of the substituted pyridine ring.
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H NMR (Expected Data,
400 MHz, DMSO-ds)

13C NMR (Expected Data,
100 MHz, DMSO-de)

Chemical Shift (3, ppm) Assignment Chemical Shift (3, ppm)
~12.5 (s, 1H, br) -COOH ~172.0

~7.3 (t, 1H) H4-pyridine ~159.0

~6.5 (s, 2H, br) -NH: ~150.0

~6.3 (d, 1H) H3-pyridine ~139.0

~6.2 (d, 1H) H5-pyridine ~105.0

~3.5 (s, 2H) -CHa- ~104.0

~45.0

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm~?)

Assignment

3450-3300 N-H stretch (amino group)

3300-2500 O-H stretch (broad, carboxylic acid)
~1710 C=0 stretch (carbonyl of carboxylic acid)
~1640 N-H bend (amino group)

1600-1450 C=C and C=N stretches (aromatic ring)
~1300 C-N stretch

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For APAA, high-resolution
mass spectrometry (HRMS) should show a molecular ion peak [M+H]* at m/z 153.0664,
corresponding to the molecular formula C7HoaN202+%.
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Caption: Workflow for product purification and validation.

Applications in Drug Discovery and Development
Utility as a Scaffold for Library Synthesis

APAA is an ideal scaffold for combinatorial chemistry and library synthesis due to its two
distinct and chemically addressable functional groups.

» Amide Coupling: The carboxylic acid can be readily coupled with a diverse range of amines
using standard peptide coupling reagents (e.g., HATU, EDC) to generate a library of amides.

e N-Functionalization: The amino group can undergo reactions such as acylation,
sulfonylation, or reductive amination to introduce a second point of diversity.

This dual-handle approach allows for the rapid exploration of chemical space around the
aminopyridine core, which is a highly efficient strategy for hit-to-lead optimization.

Potential Biological Targets

Based on the known activities of related aminopyridine derivatives, compounds derived from
the APAA scaffold could plausibly target:
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e Protein Kinases: The aminopyridine motif is a known "hinge-binder" in many kinase
inhibitors. The acetic acid moiety can be elaborated to interact with the solvent-exposed
region of the ATP-binding pocket.

o Bacterial Enzymes: The scaffold's ability to chelate metal ions or interrupt key hydrogen bond
networks makes it a candidate for antibacterial drug design.[10]

o G-Protein Coupled Receptors (GPCRs): Derivatives of aminopyridines have been
investigated as modulators for various GPCRs, including muscarinic receptors.[11]

>
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Caption: Drug discovery diversification from the APAA scaffold.

Conclusion

2-(6-Aminopyridin-2-yl)acetic acid is more than a simple chemical; it is a strategically
designed building block that offers significant potential for innovation in drug discovery. Its
molecular structure, characterized by the potent aminopyridine pharmacophore and a versatile
acetic acid handle, provides a robust platform for the synthesis of novel bioactive compounds.
A thorough understanding of its properties, synthesis, and characterization, as detailed in this
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guide, empowers researchers to fully leverage its capabilities in the quest for next-generation
therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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